molecular formula C7H3ClF3NO B2609867 6-Chloro-4-(trifluoromethyl)pyridine-2-carbaldehyde CAS No. 1060805-47-1

6-Chloro-4-(trifluoromethyl)pyridine-2-carbaldehyde

Cat. No.: B2609867
CAS No.: 1060805-47-1
M. Wt: 209.55
InChI Key: VWZOMLFQQVTPGM-UHFFFAOYSA-N
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Description

Trifluoromethylpyridines (TFMP) and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . They are characterized by the presence of a fluorine atom and a pyridine in their structure .


Synthesis Analysis

The synthesis of TFMP derivatives generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of TFMP derivatives is thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Chemical Reactions Analysis

The synthesis of certain TFMP derivatives encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .


Physical And Chemical Properties Analysis

TFMP derivatives are colorless to off-white liquid or crystals . They have a refractive index of around 1.4490 (lit.) and a density of 1.411 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Synthesis of Trifluoromethyl-Substituted Pyrazolo[4,3-c]pyridines : This study by Palka et al. (2014) outlines a method for synthesizing 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines using 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde. This process involves microwave-assisted treatment and Sonogashira-type cross-coupling conditions (Palka et al., 2014).

  • One-Step Synthesis of 6-Chloropyridine-3-Carbaldehyde : Yuan-bin (2007) presents a new method for synthesizing 6-chloropyridine-3-carbaldehyde in a single step. This method produces high-purity products with high yield, indicating its potential for efficient synthesis (Lin Yuan-bin, 2007).

  • Preparation of 6-Chloropyrazolo[3,4-b]pyridine-5-Carbaldehydes : In this study by Quiroga et al. (2010), novel 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes are synthesized through Vilsmeier–Haack reaction. The resulting carbaldehydes are used to create chalcone analogues and dipyrazolopyridines (J. Quiroga et al., 2010).

  • Sonogashira-Type Reactions with 5-Chloro-1-phenyl-1H-pyrazole-4-Carbaldehydes : Vilkauskaitė et al. (2011) used 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes in Sonogashira-type cross-coupling reactions. The study details the conversion of these compounds to 1-phenylpyrazolo[4,3-c]pyridines and their oxides (G. Vilkauskaitė, A. Šačkus, & W. Holzer, 2011).

  • The Vilsmeier Reaction in the Synthesis of Benzopyrano[4,3-b]pyridines : This study by Heber et al. (1995) involves synthesizing benzopyrano[4,3-b]pyridines using the Vilsmeier reaction. The process demonstrates the versatility of the Vilsmeier reaction in creating complex molecular structures (D. Heber, I. C. Ivanov, & S. K. Karagiosov, 1995).

  • Interaction of 4,6-Dichloropyrimidine-5-Carbaldehyde with Glycine Esters : In a study by Zinchenko et al. (2018), the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters is explored. This research contributes to the understanding of the chemical properties and potential applications of these compounds (H. Zinchenko et al., 2018).

Mechanism of Action

Safety and Hazards

TFMP derivatives are classified as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, indicating they can cause eye irritation, skin irritation, and may cause respiratory irritation .

Future Directions

The development of fluorinated organic chemicals, including TFMP derivatives, is becoming an increasingly important research topic. Many novel applications of TFMP are expected to be discovered in the future .

Properties

IUPAC Name

6-chloro-4-(trifluoromethyl)pyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO/c8-6-2-4(7(9,10)11)1-5(3-13)12-6/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZOMLFQQVTPGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C=O)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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